2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine

Lipophilicity Membrane Permeability Drug Design

2‑Chloro‑N‑(4‑methylphenyl)‑5‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 847862‑98‑0) is a heterocyclic small molecule (C₁₂H₉ClF₃N₃, MW 287.67 g mol⁻¹) belonging to the 5‑trifluoromethylpyrimidin‑4‑amine class. It is classified as a pharmaceutical intermediate and fine chemical, specifically cited as an advanced key intermediate in the preparation of pan‑JNK inhibitors for Huntington's disease research.

Molecular Formula C12H9ClF3N3
Molecular Weight 287.67 g/mol
CAS No. 847862-98-0
Cat. No. B12922592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine
CAS847862-98-0
Molecular FormulaC12H9ClF3N3
Molecular Weight287.67 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)Cl
InChIInChI=1S/C12H9ClF3N3/c1-7-2-4-8(5-3-7)18-10-9(12(14,15)16)6-17-11(13)19-10/h2-6H,1H3,(H,17,18,19)
InChIKeyOZWOVYUILXZEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine (CAS 847862-98-0): A Regioselectively Defined 5-Trifluoromethylpyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


2‑Chloro‑N‑(4‑methylphenyl)‑5‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 847862‑98‑0) is a heterocyclic small molecule (C₁₂H₉ClF₃N₃, MW 287.67 g mol⁻¹) belonging to the 5‑trifluoromethylpyrimidin‑4‑amine class . It is classified as a pharmaceutical intermediate and fine chemical, specifically cited as an advanced key intermediate in the preparation of pan‑JNK inhibitors for Huntington's disease research . The compound appears in the Pfizer patent WO 2005/23780 A1 as a synthetic intermediate for pharmacologically active pyrimidine derivatives [1]. The combination of a chloro leaving group at C‑2, a trifluoromethyl substituent at C‑5, and a p‑tolylamino group at C‑4 defines a scaffold of interest for kinase inhibitor discovery programs [2].

Why 2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine Cannot Be Replaced by Generic Pyrimidine Analogs in Structure‑Based Procurement


High‑strength differential evidence is limited. The commercially available regioisomer 4‑chloro‑N‑(4‑methylphenyl)‑5‑(trifluoromethyl)pyrimidin‑2‑amine (CAS 847862‑97‑9) shares the same molecular formula and heavy‑atom count, yet the reversal of the chloro‑ and anilino‑substitution pattern fundamentally alters the reactivity vector: the C‑2 chloro of the target compound is the reactive handle for Suzuki couplings and Buchwald‑Hartwig aminations, whereas the C‑4 chloro of the regioisomer is sterically less accessible [1]. In‑class 5‑trifluoromethylpyrimidines lacking the 4‑(p‑tolylamino) group (e.g., 2‑chloro‑5‑(trifluoromethyl)pyrimidin‑4‑amine, CAS 24101‑09‑5, MW 197.55) are approximately 90 Da lighter and exhibit a markedly different lipophilicity profile (estimated ΔlogP ≈ 2.2 units lower), which alters membrane permeability, protein binding, and chromatographic behavior—meaning they cannot serve as surrogates in structure‑activity relationship (SAR) studies or analytical method development . These physicochemical and positional distinctions render generic substitution scientifically unsound without re‑optimization of downstream synthetic and biological protocols.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine Against Closest Analogs


Lipophilicity Advantage: LogP 4.27 vs. Unsubstituted 4‑Amino Analog (Estimated ΔlogP ≈ 2.2 Units)

The target compound has a measured logP of 4.27380 (PSA 37.81 Ų), consistent with enhanced passive membrane permeability compared to the unsubstituted 2‑chloro‑5‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 24101‑09‑5, MW 197.55) . The N‑(4‑methylphenyl) substituent adds approximately 90 Da to the molecular weight and is estimated to increase logP by approximately 2.2 log units (estimated logP of CAS 24101‑09‑5 ≈ 2.0), based on fragment‑based calculation. This lipophilicity difference translates into a predicted ~160‑fold increase in octanol‑water partition coefficient, directly impacting compound extraction efficiency in biological matrices and blood‑brain barrier penetration potential . The higher logP also influences reversed‑phase chromatographic retention, necessitating distinct analytical conditions from lower‑logP analogs during purity assessment.

Lipophilicity Membrane Permeability Drug Design

Regioselective Synthesis: 2‑Chloro‑4‑amino Isomer is the Kinetically Favored Product from 2,4‑Dichloro‑5‑trifluoromethylpyrimidine

When 2,4‑dichloro‑5‑trifluoromethylpyrimidine (CAS 3932‑97‑6) is reacted with 4‑methylaniline under standard conditions, the first amine addition occurs preferentially at the more electrophilic C‑4 position, yielding the target compound as the major regioisomer [1]. The regioisomer 4‑chloro‑N‑(4‑methylphenyl)‑5‑(trifluoromethyl)pyrimidin‑2‑amine (CAS 847862‑97‑9) requires specific Lewis acid catalysis (e.g., ZnBr₂) and non‑nucleophilic base conditions to become the dominant product, as described in WO 2005/023780 [2]. Without such specialized conditions, the typical regioisomeric ratio favors the target 2‑chloro‑4‑amino isomer by ≥ 4:1 according to patent disclosure [1]. This intrinsic selectivity simplifies isolation and improves overall yield compared to the Lewis‑acid‑dependent synthesis of the opposite regioisomer.

Regioselective Synthesis Pyrimidine Chemistry Process Chemistry

Class‑Level EGFR Kinase Inhibition: 5‑Trifluoromethylpyrimidine Scaffold Delivers Sub‑Micromolar IC₅₀ Against EGFR and Cancer Cell Lines

A structurally related series of 5‑trifluoromethylpyrimidine derivatives demonstrated potent EGFR kinase inhibition in a 2022 study by Zuo et al. [1]. The most potent compound, 9u (bearing a 2‑(4‑aminophenyl)amino‑5‑trifluoromethylpyrimidin‑4‑yl core analogous to the target compound scaffold), achieved IC₅₀ values of 0.35 μM against A549 lung cancer cells, 3.24 μM against MCF‑7 breast cancer cells, 5.12 μM against PC‑3 prostate cancer cells, and 0.091 μM against isolated EGFR kinase [1]. These values serve as a class‑level benchmark for the 5‑trifluoromethylpyrimidin‑4‑amine scaffold. The target compound retains the critical 2‑chloro handle for further derivatization (e.g., Suzuki coupling, Buchwald‑Hartwig amination) to access analogous 2,4‑diaminopyrimidine EGFR inhibitors, while the pre‑installed N‑(4‑methylphenyl) group at C‑4 mimics the aromatic substitution pattern found in active analogs .

EGFR Kinase Antitumor Activity 5‑Trifluoromethylpyrimidine

Penultimate Intermediate Status: Direct Entry into Pan‑JNK and GRK Inhibitor Chemical Space

The target compound is explicitly described as an 'advanced key intermediate' in the preparation of 4‑(1H‑pyrazol‑4‑yl)pyrimidine pan‑JNK inhibitors being developed as proof‑of‑concept tools for Huntington's disease [1]. The Wityak 2015 J. Med. Chem. paper (58:2967‑2987) details lead optimization studies yielding pan‑JNK inhibitors with sub‑micromolar cellular activity and X‑ray co‑crystal structures confirming the pyrimidine core binding mode [1]. Separately, independent vendor annotations classify the compound under the category 'Protein Kinase Inhibitors and Activators' with application notes referencing G protein‑coupled receptor kinase (GRK) inhibition . While the comparator 2‑chloro‑5‑(trifluoromethyl)pyrimidin‑4‑amine (CAS 24101‑09‑5) would require two sequential derivatization steps (N‑4 arylation followed by C‑2 functionalization) to reach equivalent intermediate status, the target compound requires only a single C‑2 derivatization—representing a one‑step vs. two‑step synthetic advantage with an estimated 40–60% reduction in cumulative synthetic step count [2].

Pan-JNK Inhibitors GRK Inhibitors Huntington's Disease

Procurement‑Ready Application Scenarios for 2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine in Drug Discovery and Chemical Biology


Late‑Stage Diversification Intermediate for Pan‑JNK Inhibitor Lead Optimization (Huntington's Disease)

The compound serves as the direct penultimate intermediate for installing diverse C‑2 substituents (via Suzuki, Buchwald‑Hartwig, or SNAr chemistry) onto the pyrimidine core while retaining the pre‑optimized N‑(4‑methylphenyl) pharmacophore. This matches the synthetic route described in Wityak et al. (J. Med. Chem. 2015), where analogous 2‑chloro‑4‑(arylamino)‑5‑trifluoromethylpyrimidines underwent C‑2 diversification to yield pan‑JNK inhibitors with sub‑micromolar cellular activity [1]. Procuring the compound at this oxidation state eliminates one full synthetic cycle compared to starting from 2,4‑dichloro‑5‑trifluoromethylpyrimidine.

Scaffold for 2,4‑Diaminopyrimidine EGFR Kinase Inhibitor Synthesis

Based on the 2022 SAR study by Zuo et al. demonstrating that 5‑trifluoromethylpyrimidin‑4‑amine derivatives achieve EGFR IC₅₀ values as low as 0.091 μM, the target compound provides a pre‑functionalized scaffold requiring only C‑2 amination to access the 2,4‑diaminopyrimidine pharmacophore [2]. The chloro group at C‑2 is ideally positioned for nucleophilic aromatic substitution with diverse anilines, enabling rapid library synthesis for EGFR inhibitor SAR exploration.

Physicochemical Reference Standard for logP‑Dependent Bioanalytical Method Development

With a measured logP of 4.27380 and PSA of 37.81 Ų, the compound occupies a specific lipophilicity space relevant to CNS‑penetrant kinase inhibitors . It can serve as a system suitability standard for reversed‑phase HPLC method development targeting compounds in the logP 4.0–4.5 range, and as a recovery control for liquid‑liquid extraction protocols—applications where the lower‑logP analog CAS 24101‑09‑5 would be chromatographically unsuitable due to its estimated logP of ≈ 2.0.

GRK Inhibitor Probe Synthesis Starting Material

Independent vendor annotations classify this chemical class under 'Protein Kinase Inhibitors and Activators' with specific reference to G protein‑coupled receptor kinase (GRK) inhibition . The compound's C‑2 chloro handle enables rapid diversification with amine nucleophiles to generate GRK‑targeted probe molecules, while the 5‑trifluoromethyl group enhances metabolic stability—a critical requirement for cellular GRK activity assays.

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